molecular formula C14H16ClNO4S B7065458 N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-2-methylsulfonylpropanamide

N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-2-methylsulfonylpropanamide

Cat. No.: B7065458
M. Wt: 329.8 g/mol
InChI Key: FXOHQBQJKYTCGW-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-2-methylsulfonylpropanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name

N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-2-methylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S/c1-8(16-14(17)9(2)21(3,18)19)13-7-10-6-11(15)4-5-12(10)20-13/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOHQBQJKYTCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)Cl)NC(=O)C(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and fewer side reactions . Another method involves proton quantum tunneling, which also provides high yield and is conducive to constructing complex benzofuran ring systems .

Industrial Production Methods

Industrial production of benzofuran derivatives, including N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-2-methylsulfonylpropanamide, often employs scalable synthetic routes that ensure high purity and yield. These methods may include catalytic processes and continuous flow reactions to optimize efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-2-methylsulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-2-methylsulfonylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-2-methylsulfonylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in tumor growth and bacterial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-chloro-1-benzofuran-2-yl)ethyl]-2-methylsulfonylpropanamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a benzofuran ring with chloro and sulfonyl groups makes it a versatile compound for various scientific and industrial uses.

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